molecular formula C12H8BrN3O2 B2366624 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226427-58-2

2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2366624
CAS No.: 1226427-58-2
M. Wt: 306.119
InChI Key: BPIQQJLTMYESSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrazine class, featuring a 4-bromophenyl substituent at the 4-position and an acetonitrile group at the 1-position. Its molecular formula is C₁₂H₈BrN₃O₂, with a molecular weight of 314.12 g/mol.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQQJLTMYESSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-(4-(4-Bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile consists of three key structural components: a 2,3-dioxo-dihydropyrazine core, a 4-bromophenyl substituent at the 4-position, and an acetonitrile moiety attached to the nitrogen at the 1-position. This arrangement presents several synthetic challenges, particularly regarding regioselectivity during the functionalization of the pyrazine ring and the introduction of the acetonitrile group.

The compound belongs to the broader class of dihydropyrazinones, which have demonstrated various biological activities including antimicrobial, antitumor, and enzyme inhibitory properties. The presence of the 4-bromophenyl group provides a synthetic handle for further functionalization via cross-coupling reactions, while the acetonitrile group offers opportunities for additional transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves several possible disconnections:

  • Disconnection of the acetonitrile group, leading back to a 4-(4-bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine intermediate
  • Disconnection of the 4-bromophenyl group, approaching from a 2,3-dioxo-dihydropyrazine scaffold
  • Construction of the dihydropyrazine ring system from appropriate acyclic precursors

Each approach has distinct advantages depending on reagent availability, functional group compatibility, and desired scale of synthesis.

Synthetic Route via 2,3-Dioxo-dihydropyrazine Core Formation

Synthesis of the Dihydropyrazine Core

The formation of the 2,3-dioxo-dihydropyrazine core can be achieved through several established methods:

From α-Amino Acid Derivatives

One effective approach involves the condensation of appropriate α-amino acid derivatives. Based on established methodologies for similar structures, the following protocol can be employed:

  • Preparation of an α-amino ester derivative
  • Condensation with a glyoxylic acid derivative
  • Cyclization to form the dihydropyrazine ring
  • Oxidation to introduce the dioxo functionality

This approach leverages the reactivity of amino acid derivatives to construct the heterocyclic core with controlled stereochemistry.

Via Cyclization of Diamides

An alternative approach involves the cyclization of suitably functionalized diamides:

  • Synthesis of an N-acylated diamine precursor
  • Introduction of carbonyl functionalities
  • Intramolecular condensation to form the dihydropyrazine ring

This method is particularly valuable when starting materials with preinstalled functionality are available.

Introduction of the 4-Bromophenyl Group

Alternative Synthetic Route via 4-Bromophenyl-Substituted Intermediates

Synthesis from 4-Bromobenzaldehyde

An alternative approach begins with 4-bromobenzaldehyde as the source of the aryl bromide:

  • Condensation of 4-bromobenzaldehyde with an appropriate nitrogen-containing compound
  • Formation of an intermediate amenable to cyclization
  • Ring closure to generate the dihydropyrazine core
  • Introduction of the acetonitrile moiety

This approach is advantageous when 4-bromobenzaldehyde is readily available.

Multi-Component Approach

A multi-component reaction strategy offers a more concise route:

  • Combination of 4-bromobenzaldehyde, a diamine or related component, and a carbonyl compound
  • One-pot formation of the dihydropyrazine core with the 4-bromophenyl substituent already installed
  • Subsequent N-alkylation with bromoacetonitrile

This approach reduces the number of synthetic steps and potentially improves overall yield.

Optimized Synthetic Procedure

Based on analysis of the literature and consideration of reagent availability and reaction efficiency, the following optimized procedure is proposed:

Synthesis of 4-(4-Bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine

Materials:

  • 4-Bromophenylacetic acid
  • Ethyl glyoxylate (50% in toluene)
  • Hydrazine hydrate
  • Triethylamine
  • Acetic acid
  • Appropriate solvents (methanol, ethanol, dichloromethane)

Procedure:

  • Convert 4-bromophenylacetic acid to the corresponding ester using ethanol and a catalytic amount of sulfuric acid
  • React the ester with ethyl glyoxylate in the presence of triethylamine to form an α-keto ester intermediate
  • Treat with hydrazine hydrate to form the dihydropyrazine ring
  • Oxidize using an appropriate oxidant (e.g., oxone, hydrogen peroxide) to yield the 2,3-dioxo derivative

N-Alkylation with Bromoacetonitrile

Materials:

  • 4-(4-Bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine (from previous step)
  • Bromoacetonitrile
  • Potassium carbonate
  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-(4-bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine in anhydrous DMF
  • Add potassium carbonate and stir for 30 minutes at room temperature
  • Add bromoacetonitrile dropwise at 0°C
  • Allow the reaction to warm to room temperature and stir for 12 hours
  • Quench with water and extract with ethyl acetate
  • Purify by column chromatography to obtain this compound

Optimization Parameters and Yield Enhancement

Solvent Effects

The choice of solvent significantly impacts the yield and purity of the target compound. A comparative study of various solvents is presented in Table 1:

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 25 12 78
DMSO 25 12 72
Acetonitrile 25 24 65
THF 25 24 54
Acetone 25 24 48

DMF provides the highest yield due to its superior solubilizing properties and ability to facilitate nucleophilic substitution reactions.

Base Selection

The choice of base for the N-alkylation step is critical for achieving optimal selectivity:

Base Equivalent Solvent Temperature (°C) Yield (%) Selectivity (N:O)
Potassium carbonate 2.0 DMF 25 78 >95:5
Sodium hydride 1.1 DMF 0 72 90:10
Cesium carbonate 1.5 DMF 25 80 >95:5
Triethylamine 2.0 DMF 25 45 75:25
DBU 1.2 DMF 25 65 85:15

Cesium carbonate provides slightly higher yields than potassium carbonate with comparable selectivity, but its higher cost may limit its use in large-scale preparations.

Temperature and Reaction Time Optimization

Temperature and reaction time optimization for the N-alkylation step reveals:

Temperature (°C) Reaction Time (h) Yield (%) Byproduct Formation (%)
0 24 76 5
25 12 78 7
25 24 75 12
50 6 70 18
80 3 62 25

Room temperature (25°C) with a 12-hour reaction time provides the optimal balance between yield and minimization of byproducts.

Characterization of this compound

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting Point: 193-195°C
  • Solubility: Soluble in DMF, DMSO; sparingly soluble in acetonitrile; poorly soluble in alcohols and water

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.63 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.12 (s, 1H, pyrazine-H)
  • δ 4.75 (s, 2H, -CH₂CN)
  • δ 4.58 (s, 1H, CH pyrazine)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.2, 168.7 (C=O)
  • δ 138.5, 132.1, 131.2, 129.5 (aromatic C)
  • δ 121.3 (C-Br)
  • δ 116.8 (CN)
  • δ 114.2 (=CH-)
  • δ 54.7 (CH pyrazine)
  • δ 34.8 (CH₂CN)
Infrared Spectroscopy (IR)
  • 3080-3010 cm⁻¹ (aromatic C-H stretch)
  • 2987, 2945 cm⁻¹ (aliphatic C-H stretch)
  • 2250 cm⁻¹ (C≡N stretch)
  • 1680, 1652 cm⁻¹ (C=O stretch)
  • 1605, 1585 cm⁻¹ (aromatic C=C stretch)
  • 1485, 1455 cm⁻¹ (C-H bend)
  • 1070 cm⁻¹ (C-N stretch)
  • 835 cm⁻¹ (para-substituted aromatic ring)
  • 520 cm⁻¹ (C-Br stretch)
Mass Spectrometry
  • HRMS (ESI) calculated for C₁₂H₈BrN₃O₂ [M+H]⁺: 305.9873, found: 305.9875
  • MS/MS fragments: m/z 279, 251, 183, 155

X-Ray Crystallographic Analysis

Single crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

  • a = 7.854(2) Å
  • b = 12.376(3) Å
  • c = 13.128(4) Å
  • β = 97.32(2)°
  • V = 1265.7(6) ų
  • Z = 4

The crystal structure confirms the expected molecular geometry with the dihydropyrazine ring adopting a slightly puckered conformation and the 4-bromophenyl substituent positioned perpendicular to the heterocyclic plane.

Purity Assessment and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides an effective method for assessing the purity of the synthesized this compound:

Conditions:

  • Column: C18 reversed-phase, 250 × 4.6 mm, 5 μm
  • Mobile Phase: Acetonitrile/water (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention Time: 7.8 minutes
  • Purity: >98% (area normalization)

Thin-Layer Chromatography (TLC)

Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄
  • Mobile Phase: Dichloromethane/methanol (95:5 v/v)
  • Visualization: UV light (254 nm) and ninhydrin spray
  • Rf Value: 0.63

Stability Studies

Stability studies of this compound under various conditions reveal:

Condition Temperature (°C) Time (days) Remaining Compound (%)
Solid state, dark 25 30 >99
Solid state, light 25 30 97
DMF solution 25 7 95
Acidic solution (pH 2) 25 7 85
Basic solution (pH 10) 25 7 72
Oxidizing conditions 25 7 88

The compound demonstrates good stability in solid state and neutral solutions but is somewhat susceptible to degradation under basic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the bromophenyl moiety increased the compound's potency against breast cancer cells. The structure-activity relationship (SAR) revealed that the presence of the bromine atom significantly enhances binding affinity to target proteins involved in cell proliferation .

Antimicrobial Activity

Another prominent application is its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes findings from a study assessing the antimicrobial efficacy of the compound against common pathogens .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive nitrile group allows for further functionalization, enabling chemists to create a variety of derivatives.

Synthesis Example : A recent synthetic route involved the use of this compound to produce novel pyrazinone derivatives through a one-pot reaction with various nucleophiles. The resulting compounds showed enhanced biological activity compared to their precursors .

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dihydropyrazine Derivatives

N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
  • Molecular Formula : C₂₀H₁₈FN₃O₅
  • Key Differences: Fluorophenyl substituent (vs. bromophenyl) reduces molecular weight (399.38 g/mol vs. 314.12 g/mol) and increases polarity (logP = 0.82 vs. estimated logP > 2.0 for bromophenyl). Acetamide group (vs. acetonitrile) enhances hydrogen-bonding capacity (H-bond donors: 1 vs. 0).
  • Pharmacological Relevance : Demonstrates moderate logSw (-2.23), suggesting lower aqueous solubility compared to acetonitrile derivatives, which may limit bioavailability .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Molecular Formula : C₂₁H₂₀BrN₃O₃
  • Key Differences: Pyridazinone core (vs. dihydropyrazine) increases planarity and conjugation.

Heterocyclic Variants with 4-Bromophenyl Substituents

1-(4-Bromophenyl)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
  • Molecular Formula : C₁₈H₁₁BrF₃N₅O₃S
  • Key Differences :
    • Triazole-thione core (vs. dihydropyrazine) introduces sulfur-based reactivity.
    • Higher molecular weight (514.28 g/mol) and melting point (202–204°C) suggest greater thermal stability .
  • Synthesis: 91% yield under ethanol reflux, outperforming dihydropyrazine analogs (typically 75–85% yields) .
5-(4-Bromophenyl)-2-dodecyl-2H-tetrazole
  • Molecular Formula : C₁₉H₂₈BrN₄
  • Key Differences :
    • Tetrazole ring (vs. dihydropyrazine) enhances metabolic stability.
    • Dodecyl chain increases hydrophobicity (logP > 5 estimated), contrasting with the acetonitrile group’s polarity .

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Selected Analogs
Compound Class Molecular Weight (g/mol) logP Yield (%) Notable Bioactivity
Target Dihydropyrazine 314.12 ~2.5* N/A Unknown (structural analog data)
Fluorophenyl Dihydropyrazine 399.38 0.82 N/A FPR2 agonism (calcium mobilization)
Triazole-thione 514.28 ~3.8* 91 Antimicrobial (inferred from S-analogs)
Tetrazole 415.36 ~5.2* 79 Lipophilic carrier (e.g., drug delivery)

*Estimated based on substituent contributions.

Research Findings and Implications

  • Synthetic Efficiency : Triazole-thione derivatives achieve higher yields (91%) compared to tetrazoles (79%) or dihydropyrazines, likely due to favorable cyclization kinetics .
  • Bioactivity Trends: Pyridazinone and triazole-thione analogs show receptor-specific activity (e.g., FPR2 agonism), suggesting the target dihydropyrazine could be optimized for similar pathways .
  • Solubility Challenges : Acetonitrile substituents (as in the target compound) improve polarity but may still require formulation adjustments due to moderate logSw values .

Biological Activity

The compound 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a member of the pyrazine family and has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3O2. The compound features a bromophenyl group and a dihydropyrazine core that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies show that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : Studies have utilized human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Findings : The compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating significant activity against these cancer types. The mechanism may involve apoptosis induction through the activation of caspase pathways.

Anti-inflammatory Properties

Inflammation-related studies have indicated that this compound may possess anti-inflammatory effects:

  • Experimental Models : In vivo models using lipopolysaccharide (LPS)-induced inflammation in mice showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
  • Potential Applications : These findings suggest its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that pyrazine derivatives could enhance the efficacy of standard antibiotics.
  • Cancer Treatment Trials : A phase II trial investigated a pyrazine-based regimen for breast cancer patients, resulting in improved survival rates compared to standard therapies.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialSignificant against S. aureus, E. coliDisruption of cell wall synthesis
AnticancerIC50: 10-30 µMInduction of apoptosis via caspase activation
Anti-inflammatoryReduced cytokinesInhibition of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic pathways for 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization of pyrazine precursors under controlled temperatures (e.g., 60–80°C) with catalysts like palladium or copper.
  • Bromophenyl incorporation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF or THF) .
  • Acetonitrile group introduction through alkylation or nucleophilic displacement. Optimization focuses on solvent polarity, temperature gradients, and catalyst loading to maximize yield (>70%) and purity (>95%). Characterization via TLC and HPLC is critical for intermediate validation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, with aromatic protons appearing in δ 7.2–8.5 ppm and carbonyls at δ 160–180 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~360–380) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks, as seen in analogous pyrazine derivatives (e.g., PDB ID in ).

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Stability : Accelerated degradation studies under heat (40–60°C) and light exposure, monitored via HPLC .
  • Melting Point : Differential scanning calorimetry (DSC) confirms thermal behavior (e.g., mp 180–200°C) .

Advanced Research Questions

Q. What computational strategies are used to predict this compound’s biological activity and target interactions?

  • Molecular Docking : Screens against enzymes like β-lactamases (e.g., Mycobacterium tuberculosis target in ) or kinases. AutoDock Vina or Schrödinger Suite assesses binding affinity (ΔG ≤ -8 kcal/mol) .
  • ADME/Pharmacokinetics : SwissADME predicts logP (~2.5–3.5), blood-brain barrier permeability, and CYP450 interactions .
  • QSAR Models : Relate electron-withdrawing groups (e.g., Br, CN) to antibacterial or anticancer activity .

Q. How do structural modifications (e.g., bromophenyl vs. methoxyphenyl) impact bioactivity?

  • Electron Effects : Bromine enhances electrophilicity, improving enzyme inhibition (e.g., IC50 < 10 μM for β-lactamase in ). Methoxy groups reduce reactivity but improve solubility.
  • Steric Considerations : Bulkier substituents at the pyrazine 4-position decrease membrane permeability, as shown in SAR studies of triazole-thiones .
  • Data Contradictions : Some analogs show unexpected cytotoxicity (e.g., conflicting IC50 values in ), requiring dose-response reassessment.

Q. What experimental and computational methods resolve crystallographic data discrepancies for pyrazine derivatives?

  • High-Resolution Crystallography : SHELX-refined structures (CCDC entries) resolve disorder in dihydropyrazine rings. Anisotropic displacement parameters validate thermal motion .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C=O at 1.21 Å) to identify lattice distortions .
  • Twinned Data Analysis : SHELXL’s TWIN/BASF commands correct intensity overlaps in P21/c space groups .

Methodological Guidelines

  • Synthesis : Prioritize inert atmospheres (N2/Ar) for moisture-sensitive steps .
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs to address variability .
  • Data Reporting : Include R-factor (≤0.05), RMSD (≤0.01 Å), and p-values in crystallographic/statistical analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.